molecular formula C39H73N19O10 B12603483 H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH CAS No. 915025-17-1

H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH

Cat. No.: B12603483
CAS No.: 915025-17-1
M. Wt: 968.1 g/mol
InChI Key: HIIFLKMJVVJWEE-DUJSLOSMSA-N
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Description

H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH is a synthetic decapeptide characterized by a sequence rich in cationic residues (three arginines and one lysine) and structural motifs such as Pro-Gly.

  • Cationic interactions: The high density of arginine and lysine residues may facilitate binding to anionic molecules (e.g., nucleic acids, heparin) or cell-penetrating properties .
  • Structural flexibility: Glycine and proline residues may confer conformational adaptability, enabling interactions with kinases or signaling proteins .

Properties

CAS No.

915025-17-1

Molecular Formula

C39H73N19O10

Molecular Weight

968.1 g/mol

IUPAC Name

2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C39H73N19O10/c1-21(41)30(62)55-26(12-7-17-50-39(46)47)34(66)57-25(11-6-16-49-38(44)45)32(64)53-22(2)36(68)58-18-8-13-27(58)35(67)51-19-28(59)54-24(10-5-15-48-37(42)43)33(65)56-23(9-3-4-14-40)31(63)52-20-29(60)61/h21-27H,3-20,40-41H2,1-2H3,(H,51,67)(H,52,63)(H,53,64)(H,54,59)(H,55,62)(H,56,65)(H,57,66)(H,60,61)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

HIIFLKMJVVJWEE-DUJSLOSMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) for activation .

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of ornithine .

Scientific Research Applications

H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH: has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate certain enzymes involved in cellular processes .

Comparison with Similar Compounds

Arg-Rich Peptides

Compound Name Sequence Features Key Findings Reference
H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro... Contains Arg-Pro-Arg motif, multiple Pro Used as intermediates in peptide synthesis; solubility in DMSO noted .
H-Arg-Lys-OH (HY-126487) Dipeptide with Arg-Lys Demonstrates basic residue pairing; no reported enzymatic activity .

Key Insights :

  • The target peptide’s triple arginine sequence (Arg-Arg-Ala) may enhance binding affinity compared to shorter Arg-Lys dipeptides .

Pro-Gly Motif-Containing Peptides

Compound Name Sequence Features Enzymatic Activity (KM) Reference
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Pro-Gly-Gly repeat KM = 0.71 mM for collagenase
H-Pro-Leu-Gly-Gly-OH Pro-Leu-Gly-Gly Structural flexibility studies

Key Insights :

  • The Pro-Gly segment in the target peptide (positions 5–6) aligns with collagenase substrates, though its activity may differ due to flanking residues (Ala-Arg vs. Gly-Gly) .
  • Glycine’s flexibility may facilitate peptide backbone rearrangement, critical for protease recognition .

Kinase Substrate Peptides

Compound Name Sequence Features Phosphorylation Kinetics (Km, Vmax) Reference
Leu-Arg-Arg-Ala-Ser-Leu-Gly Arg-Arg-Ala-Ser Km = 2.5 µM, Vmax = 30 pmol/min/mg
Dansyl-Leu-Arg-Arg-Ala-Ser-Leu-Gly Dansyl-modified N-terminal Km = 3 µM, Vmax = 27 pmol/min/mg

Key Insights :

  • The target peptide’s Arg-Arg-Ala motif mirrors kinase substrates, but substitution of Ser with Pro-Gly may reduce phosphorylation efficiency .
  • N-terminal modifications (e.g., dansyl groups) minimally affect kinase activity, suggesting the target peptide could tolerate labeling for assays .

Key Insights :

  • Longer peptides like the target may require advanced solid-phase synthesis due to repetitive arginine/lysine residues, increasing risk of side reactions .
  • Stability in storage (room temperature vs. -20°C) varies; cationic peptides often require lyophilization .

Analytical Techniques

  • HPLC : Widely used for purity analysis (e.g., H-Arg-Pro-Pro-Gly-Lys(Ac)-Ser-Pro-Phe-Arg-OH in ) .
  • LC-MS : Critical for verifying molecular weight and modifications (e.g., biotinylated peptides in ) .

Biological Activity

H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH is a synthetic peptide composed of a specific sequence of amino acids that plays a significant role in various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

1. Structural Characteristics

The peptide consists of the following amino acid sequence:

  • Amino Acids : Alanine (Ala), Arginine (Arg), Proline (Pro), Glycine (Gly), and Lysine (Lys).
  • Molecular Formula : C₃₁H₄₉N₁₁O₈.
  • Molecular Weight : Approximately 619.76 g/mol.

The structural properties of this peptide contribute to its biological functions, particularly due to the presence of positively charged residues like arginine and lysine, which can interact with negatively charged cellular components.

2. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Signaling Modulation : The peptide may influence cell signaling pathways by binding to specific receptors, thereby modulating cellular responses such as proliferation and apoptosis. This is particularly relevant in cancer research where peptides are studied for their ability to inhibit tumor growth.
  • Antioxidant Properties : Research indicates that peptides with similar structures exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Activity : Peptides similar to this compound have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics .

3.1 Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of peptides through various assays including:

  • Oxygen Radical Absorbance Capacity (ORAC)
  • DPPH Scavenging Assay

Results indicated that peptides with similar sequences demonstrated significant free radical scavenging abilities, suggesting that this compound may also exhibit comparable antioxidant effects .

3.2 Antimicrobial Studies

Research has shown that peptides containing arginine exhibit strong antimicrobial activity against a range of pathogens. For instance, a peptide derived from bovine tracheal mucosa demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating a potential therapeutic use for this compound in treating infections .

4. Comparative Analysis with Similar Peptides

Compound NameCompositionNotable Features
H-Gly-Arg-Ala-AspGlycine, Arginine, Alanine, Aspartic AcidPotential in signaling pathways
H-Pro-Gly-LysProline, Glycine, LysineShorter sequence; different biological activities
H-Lys-Ala-ArgLysine, Alanine, ArginineBasic properties; potential for protein interactions

The unique sequence of this compound distinguishes it from other peptides, allowing for specialized applications in research and industry.

5. Conclusion

This compound exhibits significant biological activity through various mechanisms including cell signaling modulation, antioxidant properties, and antimicrobial effects. Ongoing research is essential to fully elucidate its therapeutic potential and applications in medicine.

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